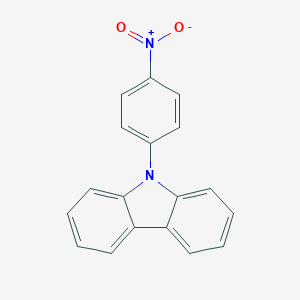

9-(4-Nitrophenyl)-9H-carbazole

Vue d'ensemble

Description

“9-(4-Nitrophenyl)-9H-carbazole” is likely a derivative of carbazole, a nitrogen-containing heterocycle . Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused on either side of a pyrrole ring . The “9-(4-Nitrophenyl)” part suggests that a nitrophenyl group is attached to the 9th carbon of the carbazole ring.

Chemical Reactions Analysis

Carbazole derivatives can participate in various chemical reactions, such as electrophilic substitution, nucleophilic substitution, and oxidation . The nitro group in the nitrophenyl moiety can also undergo reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “9-(4-Nitrophenyl)-9H-carbazole” would depend on factors like its molecular structure and functional groups. Carbazole derivatives are generally stable and have high melting points due to their aromaticity .Applications De Recherche Scientifique

Indirect Radiofluorination of Biomolecules

The compound 9-(4-Nitrophenyl)-9H-carbazole can be used in the process of indirect radiofluorination of biomolecules . This process involves the use of 4-nitrophenyl (PNP) activated esters to prepare 18 F-labelled acylation synthons in one step . This method is particularly useful in molecular imaging, which is transforming modern medicine through the use of radiopharmaceuticals .

Preparation of Radiopharmaceuticals

The compound can also be used in the preparation of radiopharmaceuticals . These are drugs that contain radioactive substances and are used in positron emission tomography (PET), a common molecular imaging technique . The use of fluorine-18 to radiolabel peptides combines favourable pharmacology with the ideal physicochemical and imaging characteristics of fluorine-18 .

Precursor in Medicinal Chemistry

9-(4-Nitrophenyl)-9H-carbazole has been widely used as a precursor in medicinal chemistry . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .

Development of Antidiabetic and Antimigraine Drugs

The compound has been used in the fields of antidiabetic and antimigraine drugs . The thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .

Kinase Inhibitors

9-(4-Nitrophenyl)-9H-carbazole has been used in the development of kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases, which play a role in cell growth and survival .

Antibiotic, Antifungal, and Antimycobacterial Agents

The compound has been used in the development of antibiotic, antifungal, and antimycobacterial agents . These agents are used to treat various infections caused by bacteria, fungi, and mycobacteria .

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which include carbazole compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit enzymes, interact with receptors, or interfere with cellular signaling pathways .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .

Pharmacokinetics

The pharmacokinetic properties of similar indole derivatives have been studied . These studies often involve determining how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

The effects of similar indole derivatives have been studied extensively . These effects can vary widely, depending on the specific targets and pathways involved .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds . For example, the presence of certain chemicals in the environment can affect the activity of the compound, and changes in temperature or pH can affect its stability .

Orientations Futures

Propriétés

IUPAC Name |

9-(4-nitrophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-20(22)14-11-9-13(10-12-14)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGXAOCJQUZBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347772 | |

| Record name | 9-(4-Nitrophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-Nitrophenyl)-9H-carbazole | |

CAS RN |

16982-76-6 | |

| Record name | 9-(4-Nitrophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 9-(4-Nitrophenyl)-9H-carbazole and how does this relate to its applications?

A1: 9-(4-Nitrophenyl)-9H-carbazole features a carbazole ring system linked to a nitrobenzene ring. [] This D-π-A structure (Donor-π bridge-Acceptor) is particularly interesting for applications in organic electronics, specifically as a potential component in organic photovoltaic devices. [] The carbazole unit acts as an electron donor, while the nitrobenzene group acts as an electron acceptor. This arrangement facilitates charge transfer upon light absorption, a crucial property for efficient solar cell materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)

![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)